molecular formula C22H21N3O3 B11406932 N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11406932
M. Wt: 375.4 g/mol
InChI Key: CEFUPGIKXZPBIJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives. Quinazolines are known for their wide range of biological properties, including antitumor activities

Preparation Methods

The synthesis of N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves several steps. One common method includes the reaction of quinazoline-3-carboxylic acid with thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications. It is used in medicinal chemistry for the development of antitumor agents due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The primary target of N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is the translocator protein (TSPO) located at the outer mitochondrial membrane. TSPO plays a crucial role in the regulation of mitochondrial function and cell survival. The compound exerts its effects by binding to TSPO, thereby modulating mitochondrial activity and influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar compounds to N-(4-acetylphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide include other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. These compounds also exhibit antitumor properties but differ in their specific molecular targets and mechanisms of action. The uniqueness of this compound lies in its specific interaction with TSPO, which distinguishes it from other quinazoline derivatives.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-14(26)15-6-9-17(10-7-15)23-21(27)16-8-11-18-19(13-16)24-20-5-3-2-4-12-25(20)22(18)28/h6-11,13H,2-5,12H2,1H3,(H,23,27)

InChI Key

CEFUPGIKXZPBIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3

Origin of Product

United States

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